2-Amino-N-(2,6-dioxopiperidin-3-yl)benzamide is a synthetic organic compound notable for its structural features, including a piperidine ring with two carbonyl groups at the 2 and 6 positions, and an amino group attached to a benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications, particularly in cancer research and immunomodulation.
This compound is referenced in various scientific literature and patents, highlighting its synthesis methods, biological evaluations, and potential therapeutic uses. Notably, patents such as EP1767533A1 and US8828427B2 discuss its chemical properties and applications in treating diseases like cancer and autoimmune disorders .
2-Amino-N-(2,6-dioxopiperidin-3-yl)benzamide can be classified as an organic compound belonging to the category of piperidine derivatives. It exhibits characteristics typical of amides due to the presence of the benzamide structure.
The synthesis of 2-Amino-N-(2,6-dioxopiperidin-3-yl)benzamide typically involves several key steps:
The reaction conditions, including temperature, solvent choice (often dichloromethane), and reaction time, play crucial roles in optimizing yield and purity. Techniques such as mixed anhydride methods may also be employed to enhance reaction efficiency .
The molecular structure of 2-Amino-N-(2,6-dioxopiperidin-3-yl)benzamide can be represented by its molecular formula . The compound features:
2-Amino-N-(2,6-dioxopiperidin-3-yl)benzamide undergoes various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, leading to various substituted derivatives that enhance its versatility for further synthetic applications.
The mechanism of action for 2-Amino-N-(2,6-dioxopiperidin-3-yl)benzamide has been studied primarily in the context of its anticancer properties. This compound interacts with specific proteins involved in tumor progression:
Research indicates that this mechanism could position 2-Amino-N-(2,6-dioxopiperidin-3-yl)benzamide as a promising candidate for cancer therapeutics.
The physical properties of 2-Amino-N-(2,6-dioxopiperidin-3-yl)benzamide include:
Key chemical properties include:
Relevant data indicate that careful handling is necessary due to potential reactivity under certain conditions .
The primary applications of 2-Amino-N-(2,6-dioxopiperidin-3-yl)benzamide include:
The synthesis of 2-amino-N-(2,6-dioxopiperidin-3-yl)benzamide relies on convergent strategies coupling substituted benzoyl derivatives with 3-aminopiperidine-2,6-dione. A robust approach employs mixed anhydride methodology:
Key Improvements:
Table 1: Synthetic Routes to Piperidine-Benzamide Hybrids
Benzoyl Precursor | Coupling Agent | Solvent | Yield (%) | Reference |
---|---|---|---|---|
4-(Methylamino)benzoic acid | Ethyl chloroformate | DCM | 78 | [5] |
2-Aminobenzoic acid | Benzoyl chloride | Water | 65 | [5] |
4-Isothiocyanatobenzoic acid | None | Ethanol/Et₃N | 82 | [5] |
SAR studies reveal that bioactivity is exquisitely sensitive to substitutions on both the benzamide and piperidine rings:
Electron-Withdrawing Groups (e.g., -NO₂ at ortho-position): Reduce caspase-8 induction by 40% compared to amino-substituted analogs [5].
Glutarimide Modifications:
Table 2: Bioactivity of Key Structural Analogs
Compound | Aromatic Domain | Linker | HepG-2 IC₅₀ (μM) | TNF-α Inhibition (%) |
---|---|---|---|---|
Thalidomide | Phthalimide | -CONH- | 11.26 ± 0.54 | 50 |
18f | Quinazolinone | -NHCOCH₂S- | 11.91 ± 0.9 | 85 |
21b | 4-Aminophenyl | -CONH- | 10.48 ± 0.8 | 92 |
20a | Quinazolinone | -SCH₂- | >50 | <10 |
The chiral C3 position of the piperidine ring necessitates asymmetric synthesis for optimal target engagement. Key catalytic advances include:
Ni Silicide Catalysts: First reported for pyridine hydrogenation, offering acid-free conditions with >90% yield [3].
Organocatalytic Approaches:
The benzamide-glutarimide scaffold is integral to PROTACs (Proteolysis-Targeting Chimeras), where it often serves as the E3 ligase-recruiting "anchor":
PEG Spacers: Improve solubility but reduce cellular permeability compared to alkyl chains [4].
Functionalized Linkers:
Table 3: PROTAC Linker Design Principles from Benzamide Analogs
Linker Type | Length (Atoms) | PROTAC Example | Degradation Efficiency (DC₅₀, nM) | Key Trade-off |
---|---|---|---|---|
Alkyl (CH₂)ₙ | 2–4 | ARV-825 | 1–5 | Flexibility vs proteolytic stability |
PEG | 3–8 | MZ1 | 10–50 | Solubility vs cell permeability |
Aryl | Rigid | CC-885 | 0.1–1 | Rigidity improves ternary complex formation |
Thioacetamide | 3 | Analog 17f | 20 | Stability vs conformational freedom |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7